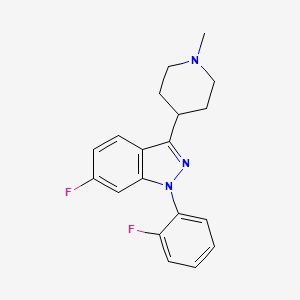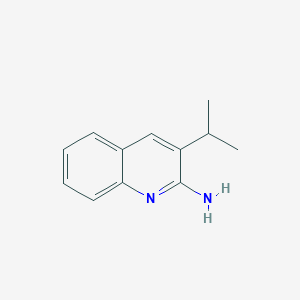
2-Amino-3-isopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-isopropylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a benzene ring fused with a pyridine ring, with an amino group at the second position and an isopropyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Amino-3-isopropylquinoline, can be achieved through various methods. Some of the classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach syntheses . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the synthesis of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-isopropylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-isopropylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-isopropylquinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, quinoline derivatives can inhibit enzymes or bind to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular target involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
2-Aminoquinoline: A derivative with an amino group at the second position but without the isopropyl group.
Uniqueness
2-Amino-3-isopropylquinoline is unique due to the presence of both an amino group and an isopropyl group on the quinoline ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-propan-2-ylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-8(2)10-7-9-5-3-4-6-11(9)14-12(10)13/h3-8H,1-2H3,(H2,13,14) |
InChI-Schlüssel |
LCQFQPAVZHDKIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=CC=CC=C2N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


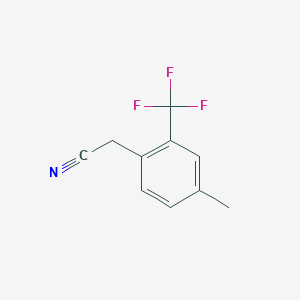
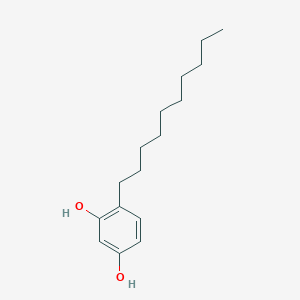
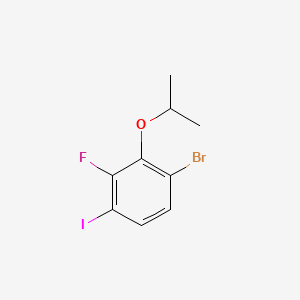
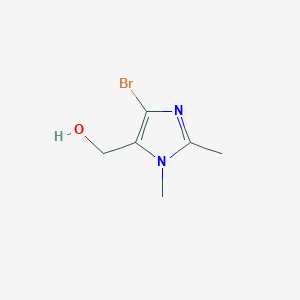
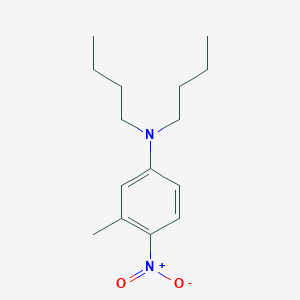

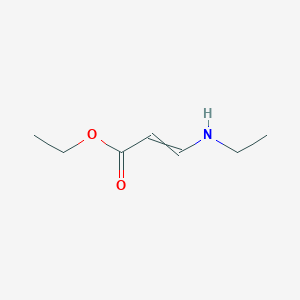

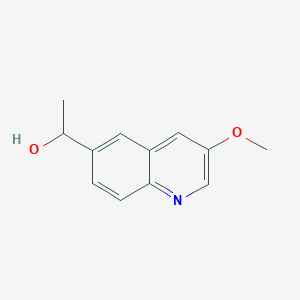
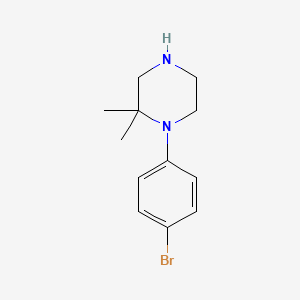
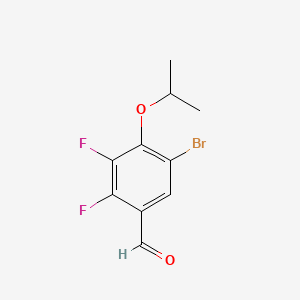
![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)
![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
